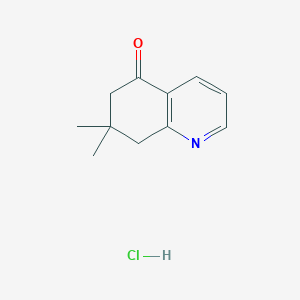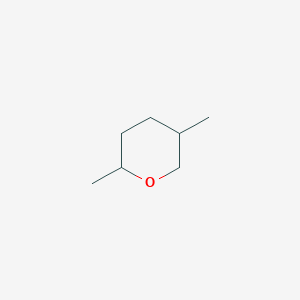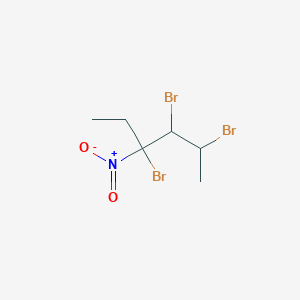
2,3,4-Tribromo-4-nitrohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tribromo-4-nitrohexane is an organic compound with the molecular formula C6H10Br3NO2 It is characterized by the presence of three bromine atoms and a nitro group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-4-nitrohexane typically involves a multi-step process. One common method includes the nitration of hexane to introduce the nitro group, followed by bromination to add the bromine atoms. The nitration step is usually carried out using nitric acid under controlled conditions to ensure selective substitution. The bromination step involves the use of bromine or a bromine-containing reagent, often in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also implemented to handle the hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4-Tribromo-4-nitrohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2,3,4-tribromo-4-aminohexane.
Substitution: Formation of various substituted hexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4-Tribromo-4-nitrohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,3,4-Tribromo-4-nitrohexane involves its interaction with molecular targets through its bromine and nitro groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can affect various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar in having multiple brom
Propiedades
Número CAS |
62545-13-5 |
|---|---|
Fórmula molecular |
C6H10Br3NO2 |
Peso molecular |
367.86 g/mol |
Nombre IUPAC |
2,3,4-tribromo-4-nitrohexane |
InChI |
InChI=1S/C6H10Br3NO2/c1-3-6(9,10(11)12)5(8)4(2)7/h4-5H,3H2,1-2H3 |
Clave InChI |
ZTNRYITZFKZBAI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(C)Br)Br)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}aniline](/img/structure/B14512358.png)

![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)
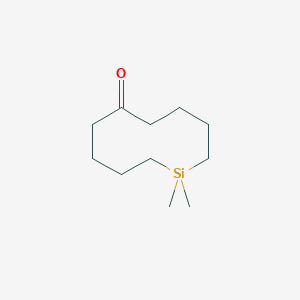
diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
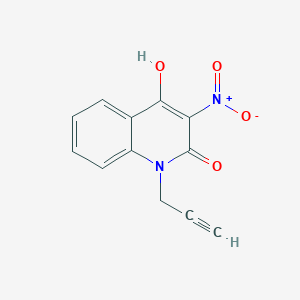
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
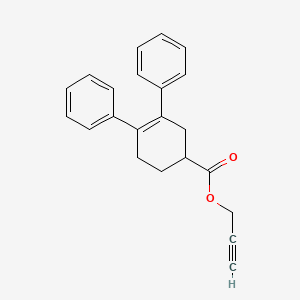

![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
